molecular formula C34H62O2 B13826841 Bis(1-methyltridecyl)hydroquinone

Bis(1-methyltridecyl)hydroquinone

Cat. No.: B13826841
M. Wt: 502.9 g/mol
InChI Key: DYMGYNNPBKCPPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of hydroquinone derivatives, including bis(1-methyltridecyl)hydroquinone, can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to form the desired hydroquinone compounds .

Chemical Reactions Analysis

Bis(1-methyltridecyl)hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroquinone derivatives typically results in the formation of quinones, while reduction can yield hydroquinones .

Properties

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,3-di(tetradecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)33-31(35)27-28-32(36)34(33)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3

InChI Key

DYMGYNNPBKCPPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=C(C=CC(=C1C(C)CCCCCCCCCCCC)O)O

Origin of Product

United States

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